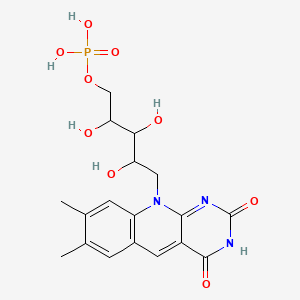

5-Deaza-fmn

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

36408-16-9 |

|---|---|

Fórmula molecular |

C18H22N3O9P |

Peso molecular |

455.4 g/mol |

Nombre IUPAC |

[5-(7,8-dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate |

InChI |

InChI=1S/C18H22N3O9P/c1-8-3-10-5-11-16(19-18(26)20-17(11)25)21(12(10)4-9(8)2)6-13(22)15(24)14(23)7-30-31(27,28)29/h3-5,13-15,22-24H,6-7H2,1-2H3,(H,20,25,26)(H2,27,28,29) |

Clave InChI |

LAWFKZVKVIYTAR-ZNMIVQPWSA-N |

SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=C2)CC(C(C(COP(=O)(O)O)O)O)O |

SMILES canónico |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=C2)CC(C(C(COP(=O)(O)O)O)O)O |

Apariencia |

Solid powder |

Otros números CAS |

36408-16-9 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

5-deaza-FMN 5-deazariboflavin-5'-phosphate deazaFMN |

Origen del producto |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for 5 Deaza Fmn and Its Analogs

Chemical Synthesis Approaches for 5-Deazariboflavin (B42581) and Derivatives

The chemical synthesis of 5-deazariboflavin, the precursor to 5-deaza-FMN, has been the subject of various research efforts to improve efficiency and reproducibility. kiesslinglab.com One effective approach involves the condensation of a protected ribitylamine with a suitably substituted pyrimidine (B1678525) derivative.

A common strategy begins with the synthesis of a ribitylamine intermediate. This can be achieved from D-ribose, which is converted to the corresponding ribitylamine. This amine is then reacted with a pyrimidine derivative, such as 6-chlorouracil, in the presence of a catalyst like malononitrile (B47326) in methanol. researchgate.net This reaction forms a substituted 6-aminouracil (B15529) derivative. Subsequent cyclization, often facilitated by a Vilsmeier reagent (POCl₃/DMF), yields the 5-deazariboflavin core structure. researchgate.net

Improved synthetic routes have been developed to overcome irreproducibility in earlier methods. kiesslinglab.com These newer methods often focus on optimizing the coupling and cyclization steps to afford higher yields and purity. For instance, a key intermediate can be synthesized from 3,4-xylidine and D-ribose, which is then further elaborated to the final 5-deazariboflavin product. kiesslinglab.com

Table 1: Key Intermediates in 5-Deazariboflavin Synthesis

| Intermediate | Structure | Role |

|---|---|---|

| Protected Ribitylamine | Provides the ribityl side chain | |

| 6-Chlorouracil | Pyrimidine precursor for the deazaflavin ring system |

Chemo-enzymatic Synthesis of this compound via Riboflavin (B1680620) Kinase

The conversion of 5-deazariboflavin to its active coenzyme form, this compound, is efficiently accomplished through chemo-enzymatic synthesis. This method utilizes the enzyme riboflavin kinase (EC 2.7.1.26), which catalyzes the phosphorylation of riboflavin and its analogs at the 5'-hydroxyl group of the ribityl side chain. wikipedia.orgfrontiersin.org

The enzymatic phosphorylation reaction requires ATP as the phosphate (B84403) donor and is typically carried out in a buffered aqueous solution. frontiersin.org The specificity of riboflavin kinase allows for the regioselective phosphorylation of 5-deazariboflavin, a reaction that would be challenging to achieve with high selectivity through purely chemical means.

In some cases, a bifunctional enzyme complex from organisms like Brevibacterium ammoniagenes, which contains both riboflavin kinase and FAD synthetase activities, can be used. nih.gov This allows for the direct conversion of the riboflavin analog to the flavin adenine (B156593) dinucleotide (FAD) level if desired. nih.gov By controlling the reaction conditions, such as the stoichiometry of ATP, the reaction can be halted at the FMN stage. nih.gov

Preparation of Isotopically Labeled this compound for Spectroscopic Studies

Isotopically labeled this compound is an invaluable tool for investigating the structure, dynamics, and reaction mechanisms of flavoproteins using techniques like NMR and vibrational spectroscopy. nih.gov The synthesis of these labeled analogs can be achieved through chemo-enzymatic methods starting from isotopically enriched precursors.

The introduction of ¹³C labels at specific positions within the 5-deazaflavin ring system allows for detailed mechanistic studies. The synthesis of specifically labeled 5-deazariboflavin precursors is the first step. For example, the synthesis of [1'-¹³C]ribose can be used to introduce a label into the ribityl chain. For labeling within the isoalloxazine ring system, such as at the C4a or C5 positions, specifically synthesized aromatic precursors are required.

Once the ¹³C-labeled 5-deazariboflavin is obtained, it can be enzymatically phosphorylated using riboflavin kinase to yield the corresponding ¹³C-labeled this compound. nih.gov Biosynthetically directed fractional enrichment is another strategy where organisms are grown in media containing a specific ratio of ¹³C-glucose to unlabeled glucose to achieve a desired level of ¹³C incorporation into the expressed proteins and their cofactors. nih.govnih.gov

Table 2: Examples of ¹³C-Labeled this compound and Their Precursors

| Labeled Compound | Labeled Precursor | Purpose |

|---|---|---|

| [5-¹³C]-5-DeazaFMN | [¹³C]-labeled aromatic precursor | Probing reactions at the C5 position |

Nitrogen-15 labeling is particularly useful for NMR studies to probe the electronic environment of the nitrogen atoms in the pyrimidine and pyrazine (B50134) rings of the 5-deazaflavin core. The synthesis of ¹⁵N-labeled this compound follows a similar chemo-enzymatic pathway, starting with the chemical synthesis of ¹⁵N-enriched 5-deazariboflavin.

The introduction of ¹⁵N atoms is achieved by using ¹⁵N-labeled starting materials in the synthesis of the heterocyclic ring system. For example, to label the N1 and N3 positions, ¹⁵N-labeled urea (B33335) or related pyrimidine precursors can be employed. For labeling the N10 position, a ¹⁵N-labeled aniline (B41778) derivative can be used as a starting material. The resulting ¹⁵N-labeled 5-deazariboflavin is then phosphorylated by riboflavin kinase to produce the desired ¹⁵N-labeled this compound. nih.govnih.gov

Table 3: Examples of ¹⁵N-Labeled this compound and Their Precursors

| Labeled Compound | Labeled Precursor | Purpose |

|---|---|---|

| [10-¹⁵N]-5-DeazaFMN | ¹⁵N-labeled aniline derivative | Studying the role of the N10 atom in flavoenzyme catalysis |

Synthesis of 8-Demethyl-8-hydroxy-5-deaza-5-carba Analogs

The synthesis of analogs such as 7,8-didemethyl-8-hydroxy-5-deazariboflavin provides access to precursors for other important redox cofactors like F420. consensus.app These synthetic efforts highlight the versatility of the chemical strategies used to modify the basic 5-deazaflavin scaffold. researchgate.net

A robust synthesis for 7,8-didemethyl-8-hydroxy-5-deazariboflavin has been developed, yielding a product with high purity. consensus.app The synthetic route often involves the construction of a substituted quinolone ring system, which is then condensed with a protected ribityl derivative. The introduction of the hydroxyl group at the C8 position requires specific synthetic transformations, often involving the oxidation of a suitable precursor. These demethylated 5-deazaflavin analogs are of interest as they can be used to fine-tune the redox properties and absorption characteristics of artificial flavoenzymes. researchgate.net

Mechanistic Investigations of Flavoenzymes Utilizing 5 Deaza Fmn As a Cofactor Probe

General Principles of 5-Deazaflavin Application in Mechanistic Enzymology

5-Deazaflavins, including 5-deaza-FMN and 5-deaza-FAD, serve as effective replacement cofactors for investigating the reaction mechanisms of flavoproteins. nih.gov A primary principle behind their use is that they are structurally similar enough to natural flavins to be recognized and bound at the active sites of many flavoenzymes. nih.gov However, the substitution of the N-5 atom with a CH group imparts a much lower redox potential (E₀' ≈ -0.310 V for deazariboflavin) compared to natural isoalloxazines. nih.gov

This fundamental change has profound mechanistic implications. A key observation is that the replacement of a native flavin cofactor with its 5-deazaflavin analog often impedes or completely prevents single-electron transfer (SET) processes. nih.govnih.gov Consequently, enzyme functions that rely on one-electron chemistry, such as oxygen activation and many electron transfer reactions, are frequently inhibited. nih.gov This leaves (de)hydrogenation, or two-electron transfer, as the principal remaining catalytic function. nih.gov This selective inhibition makes 5-deazaflavins a unique probe for distinguishing between one-electron and two-electron (hydride) transfer mechanisms. If an enzyme retains activity with a 5-deazaflavin cofactor, it strongly suggests the reaction proceeds via a hydride transfer mechanism. Conversely, a loss of activity points to the essential role of single-electron transfer steps and the formation of flavin semiquinone intermediates, which are not readily formed by 5-deazaflavins. nih.govmdpi.com

Insights into Hydride Transfer Mechanisms

The use of 5-deazaflavins has been particularly illuminating in studying reactions that involve the transfer of a hydride ion (a proton and two electrons).

A significant body of evidence demonstrates the direct transfer of a hydrogen atom from a substrate to the 5-deazaflavin cofactor. In studies with flavoenzyme oxidases reconstituted with 5-deaza-FAD, direct hydrogen transfer from the substrate to the deazaflavin has been unequivocally shown. nih.gov For instance, when D-amino acid oxidase was reconstituted with 5-deaza-FAD and reacted with [α-³H]alanine, the tritium (B154650) label was found incorporated into the reduced deazaflavin (deazaFADH₂). nih.gov Subsequent reaction of this tritiated enzyme-cofactor complex with pyruvate (B1213749) and ammonia (B1221849) regenerated [α-³H]alanine, confirming that the α-hydrogen of the substrate was stereospecifically transferred to the cofactor and back. nih.gov Similarly, direct and stereospecific hydrogen transfer has been observed between NADH and deazariboflavin in reactions catalyzed by NAD(P)H:(flavin) oxidoreductase. nih.gov

Table 1: Substrate Specificity for Reduction of 5-Deaza-FAD in D-Amino Acid Oxidase

| Substrate | Reduction of Bound 5-Deaza-FAD |

|---|---|

| Alanine | Yes |

| Phenylalanine | Yes |

| Proline | Yes |

| Methionine | Yes |

| Valine | Yes |

| Glutamate (B1630785) | No |

| Aspartate | No |

Data sourced from a study on D-amino acid oxidase reconstituted with 5-deaza-FAD, indicating the retention of substrate specificity. nih.gov

Proton magnetic resonance studies have established that the structure of a chemically or enzymatically reduced deazaflavin is the 1,5-dihydrodeazaflavin. nih.gov This confirms that the C-5 position of the deazaflavin ring system is the specific locus for hydrogen transfer during redox reactions. nih.gov Further investigations using 5-deazaisoalloxazinophanes—molecules with a strap linking parts of the deazaflavin structure to restrict its geometry—have provided more detailed insight. These studies showed that hydrogen transfer to and from the deazaflavin occurs exclusively at the axial C-5 position, highlighting a distinct stereoelectronic preference. rsc.orgrsc.org This "axial preference" is a general observation for redox reactions mediated by 5-deazaflavin. rsc.org

For many years, the mechanism of flavoprotein-catalyzed dehydrogenations was debated, with a prominent theory suggesting the formation of a substrate carbanion intermediate. nih.gov The use of 5-deazaflavins has been instrumental in challenging this hypothesis for several enzymes. For enzymes like D-amino acid oxidase, the data gathered using 5-deazaflavin probes, which demonstrate direct hydride transfer, are not compatible with the intermediacy of a carbanion. nih.govnih.gov The fact that these enzymes can catalyze the reduction of the 5-deazaflavin cofactor via direct hydrogen transfer from the substrate provides strong evidence for a hydride mechanism over a carbanion-based pathway. nih.govnih.gov The inactivity of certain enzymes like UDP-galactopyranose mutase when reconstituted with 5-deaza-FAD further supports that mechanisms other than direct hydride transfer are at play, in this case pointing to the necessity of the N-5 atom for nucleophilic attack or single-electron transfer steps. mdpi.com

Characterization of Nucleophilic Addition Reactions

The electrophilic character of the C5 position in oxidized 5-deazaflavins allows them to form covalent adducts with certain nucleophiles. A notable example is the reaction with nitroalkane anions. Studies have demonstrated that oxidized 5-deazaflavins can form transient covalent adducts with nitroalkane anions at acidic pH (below 5). nih.gov This reaction involves the nucleophilic attack of the carbanion, generated from the deprotonation of the nitroalkane, at the C5 position of the 5-deazaflavin ring system. The resulting adduct is a dihydro-5-deazaflavin derivative. nih.govnih.gov This reactivity highlights the ability of the 5-position to act as an electrophilic center, a property that is central to the mechanism of certain flavoenzymes, such as alkyl-dihydroxyacetonephosphate synthase (ADPS), where a carbanion intermediate attacks the flavin N5. mdpi.com

While the oxidized form of 5-deazaflavin is electrophilic, the reduced 1,5-dihydro state is nucleophilic at the N5 position (in natural flavins). The inability of 5-deaza-FAD to substitute for FAD has been used to demonstrate a direct nucleophilic role for the flavin N5 atom in catalysis. In the case of UDP-galactopyranose mutase (UGM), the proposed mechanism involves the nucleophilic attack of the N5 of the reduced flavin on the anomeric carbon (C1) of the substrate, forming a covalent flavin-sugar adduct. nih.govresearchgate.net Positional isotope exchange (PIX) studies showed that UGM reconstituted with reduced 5-deaza-FAD is unable to catalyze the cleavage of the glycosidic bond, providing direct evidence for the essential role of the flavin N5 atom in the reaction. researchgate.net Furthermore, linear free energy relationship studies on UGM with various flavin analogs yielded results consistent with a direct nucleophilic attack mechanism, rather than a single electron transfer. nih.gov The substitution of N5 with carbon in 5-deaza-FAD removes the lone pair of electrons necessary for this nucleophilic attack, thereby rendering the enzyme inactive. nih.govresearchgate.net

Stereochemical Analysis of Enzyme Catalysis with this compound Analogs

To probe the stereochemistry of flavin-dependent reactions, specialized 5-deazaflavin analogs have been synthesized, specifically the 8-demethyl-8-hydroxy-5-deaza-5-carba analogues of FMN and FAD. mhh.denih.gov These analogs serve as general probes for determining the stereospecificity of hydride transfer to and from the flavin ring. nih.gov The methodology involves the stereoselective introduction of a label (e.g., deuterium) onto the cofactor by one enzyme, followed by its transfer and analysis on a second enzyme. nih.gov

Using this approach with glutathione (B108866) reductase as a reference enzyme of known stereochemistry, the absolute stereospecificities of several other flavoenzymes have been determined. nih.gov It was found that a wide range of enzymes, including general acyl-CoA dehydrogenase, mercuric reductase, thioredoxin reductase, and glucose oxidase, all utilize the re face of the flavin ring when interacting with their respective substrates. nih.gov The successful reconstitution of various apoproteins with these 8-hydroxy-5-deazaflavin (B1218334) analogs established them as reliable and effective tools for analyzing the absolute stereochemistry of flavin-catalyzed reactions. mhh.denih.gov

Table 2: Flavoenzymes Analyzed for Stereospecificity Using 8-OH-5-deazaflavin Analogs

| Enzyme | Substrate Interacting with Flavin | Determined Stereospecificity | Reference |

|---|---|---|---|

| Glutathione Reductase | NADPH | re face | nih.gov |

| General Acyl-CoA Dehydrogenase | Acyl-CoA | re face | nih.gov |

| Mercuric Reductase | NADPH | re face | nih.gov |

| Thioredoxin Reductase | NADPH | re face | nih.gov |

| p-Hydroxybenzoate Hydroxylase | NADPH | re face | nih.gov |

| Melilotate Hydroxylase | NADH | re face | nih.gov |

| Anthranilate Hydroxylase | NADPH | re face | nih.gov |

| Glucose Oxidase | Glucose | re face | nih.gov |

Specific Flavoenzyme Systems Investigated with 5 Deaza Fmn

Oxidoreductases and Dehydrogenases

Oxidoreductases and dehydrogenases are a major class of flavoenzymes where 5-Deaza-FMN has been employed to probe reaction mechanisms. The replacement of the N-5 atom of the flavin isoalloxazine ring with a carbon atom in 5-deazaflavins fundamentally alters its redox properties, making it a valuable tool.

These enzymes catalyze redox reactions using nicotinamide (B372718) adenine (B156593) dinucleotide (phosphate) as a cofactor. The use of this compound has provided significant insights into their mechanisms.

Beneckea harveyi NAD(P)H:(flavin) oxidoreductase : This enzyme, crucial for bacterial bioluminescence, produces reduced flavin mononucleotide (FMNH2) for the luciferase reaction. researchgate.net Studies with this class of enzymes, which follow a sequential mechanism, have been instrumental in understanding electron transfer pathways. researchgate.net

Old Yellow Enzyme (OYE) : As a member of the ene-reductase family, OYE catalyzes the asymmetric reduction of activated C=C bonds. nih.gov The reaction proceeds via a bi-bi ping-pong kinetic mechanism where FMN is first reduced by NAD(P)H through hydride transfer. nih.gov The reduced flavin then transfers a hydride from its N5-atom to the substrate. nih.gov The use of 5-deazaflavin analogs helps to dissect the hydride transfer steps in the catalytic cycle.

E. coli Nitroreductase A (NfsA) : This enzyme is a candidate for gene-directed prodrug therapy due to its ability to activate nitroaromatic compounds. youtube.com Investigations using this compound-sensitized photoreduction have shown that the formation of an FMN semiquinone is not observed, indicating a two-electron reduction mechanism for its substrates. youtube.com This contrasts with other nitroreductases where semiquinone states are more stable. youtube.com

This subclass of flavoenzymes is involved in the oxidation of α-hydroxyacids.

Mycobacterium smegmatis L-lactate oxidase : When the native FMN cofactor is replaced with this compound, the reconstituted enzyme can be reduced by L-lactate but is unable to be catalytically reoxidized by molecular oxygen. nih.gov The rate of reduction of the this compound-holoenzyme by L-lactate is significantly slower than the native enzyme. nih.gov Interestingly, the reduced deaza-enzyme can be rapidly reoxidized by pyruvate (B1213749), a process not observed in the absence of the enzyme. nih.gov This suggests a specific role for the enzyme in modulating the reactivity of the reduced cofactor. nih.gov

p-hydroxymandelate oxidase : This FMN-dependent enzyme oxidizes mandelate (B1228975) to benzoylformate. oup.comsigmaaldrich.com The use of a synthetic this compound cofactor has been instrumental in supporting a proposed mechanism involving an intramolecular disproportionation reaction for a four-electron oxidative decarboxylation in a mutant version of the enzyme. oup.comfao.org

These enzymes are crucial for fatty acid β-oxidation, catalyzing the α,β-dehydrogenation of acyl-CoA thioesters. nih.govresearchgate.netnih.gov The mechanism is understood to involve a concerted process where a proton is abstracted from the substrate's α-carbon, and a hydride is transferred to the flavin N(5) position. nih.govnih.gov When the native FAD cofactor in medium-chain acyl-CoA dehydrogenase (MCAD) is replaced with 5-deaza-FAD, the deprotonation of the substrate's α-carbon is not observed, indicating that the electronic properties of the flavin are critical for lowering the pKa of the substrate's α-C-H bond. nih.gov

This enzyme catalyzes the oxidative deamination of D-amino acids. nih.gov When the apoprotein of D-amino acid oxidase from hog kidney is reconstituted with 5-deaza-FAD, the resulting enzyme shows no catalytic activity for D-alanine oxidation. However, the bound 5-deaza-FAD can be reduced by various D-amino acid substrates, indicating that the substrate specificity is retained. The reduced enzyme can be reoxidized by an α-keto acid in the presence of ammonia (B1221849). Studies with tritium-labeled substrates have demonstrated a stereospecific transfer of the α-hydrogen from the substrate to the 5-deaza-FAD cofactor.

Glucose oxidase from Aspergillus niger is a flavoprotein that catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide, using molecular oxygen as the electron acceptor. nih.gov The enzyme's mechanism is proposed to involve a hydride transfer from the C1 position of glucose to the N5 position of the FAD cofactor. nih.gov Despite detailed mechanistic studies on this enzyme, specific investigations utilizing this compound as a replacement for the native FAD cofactor are not prominently documented in the reviewed literature.

Non-Redox Flavoenzymes

| Enzyme | Organism | Effect of this compound/FAD Substitution | Mechanistic Insight |

| NAD(P)H:(flavin) oxidoreductase | Beneckea harveyi | Used as a tool to study the sequential mechanism. | Elucidation of electron transfer pathways in bioluminescence. |

| Old Yellow Enzyme (OYE) | Various | Used to probe the hydride transfer steps. | Confirms the bi-bi ping-pong mechanism involving hydride transfer from NAD(P)H to FMN and then to the substrate. |

| E. coli Nitroreductase A (NfsA) | Escherichia coli | No FMN semiquinone formation observed during photoreduction. | Indicates a two-electron reduction mechanism for nitroaromatic substrates. |

| L-lactate oxidase | Mycobacterium smegmatis | Enzyme is reduced by L-lactate but not reoxidized by O2. | Highlights the enzyme's role in modulating the reactivity of the reduced cofactor with different electron acceptors. |

| p-hydroxymandelate oxidase | - | Supports a proposed intramolecular disproportionation mechanism in a mutant. | Provides evidence for a four-electron oxidative decarboxylation pathway. |

| Acyl-CoA Dehydrogenase | Various | Prevents the deprotonation of the substrate's α-carbon. | Demonstrates the critical role of the flavin's electronic properties in lowering the substrate's α-C-H pKa. |

| D-Amino Acid Oxidase | Hog kidney | Abolishes catalytic activity for D-alanine oxidation, but reduction by substrates still occurs. | Confirms a stereospecific hydride transfer from the substrate to the flavin cofactor. |

| Type II isopentenyl diphosphate (B83284) isomerase (IDI-II) | Various | Inactivates the enzyme. | Suggests a necessary electron transfer step in a non-redox reaction. |

| UDP-galactopyranose mutase (UGM) | Various | Inactivates the enzyme. | Indicates a transient electron transfer involving the flavin is crucial for catalysis. |

Table of Compound Names

| Abbreviation | Full Name |

| This compound | 5-Deazariboflavin-5'-phosphate |

| FMN | Flavin mononucleotide |

| FMNH2 | Reduced flavin mononucleotide |

| NAD(P)H | Nicotinamide adenine dinucleotide (phosphate), reduced form |

| FAD | Flavin adenine dinucleotide |

| 5-Deaza-FAD | 5-Deazariboflavin-5'-adenosine diphosphate |

| MCAD | Medium-chain acyl-CoA dehydrogenase |

| OYE | Old Yellow Enzyme |

| NfsA | Nitroreductase A |

| IDI-II | Type II isopentenyl diphosphate isomerase |

| UGM | UDP-galactopyranose mutase |

Isopentenyl Diphosphate Isomerases (IDI-2)

Type II isopentenyl diphosphate isomerase (IDI-2) catalyzes the reversible isomerization of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), a fundamental reaction in isoprenoid biosynthesis. nih.gov Unlike the metal-dependent Type I isomerase, IDI-2 requires a reduced FMN cofactor, despite the reaction being a redox-neutral isomerization. nih.gov

Initial mechanistic hypotheses centered on a radical-mediated mechanism. This was supported by early findings that IDI-2 reconstituted with this compound is catalytically inactive. rsc.orgmdpi.comnih.gov Since 5-deazaflavins are poor single-electron donors, this inactivity pointed towards a single-electron transfer (SET) step in the native enzyme's catalytic cycle. mdpi.comnih.gov However, subsequent studies using radical clock mechanistic probes failed to detect the expected radical intermediates. nih.gov

More recent evidence, including computational (QM/MM) studies and experiments with other substrate analogues, has shifted support towards a protonation-deprotonation mechanism. nih.govrsc.org In this model, the FMN cofactor functions as a novel acid-base catalyst. rsc.org UV-vis spectral analysis of the IDI-2 reaction with the native FMN cofactor revealed the accumulation of a neutral reduced dihydroflavin intermediate, which is also observed when the enzyme is reconstituted with this compound in the presence of IPP. nih.gov Although the this compound-reconstituted enzyme is inactive, the formation of this intermediate suggests that the analogue can bind and participate in initial steps, but cannot complete the catalytic cycle, reinforcing the critical and unique electronic role of the N5 atom in the native flavin.

| Enzyme System | Cofactor Analogue | Activity | Mechanistic Implication |

| Isopentenyl Diphosphate Isomerase (IDI-2) | This compound | Inactive | Initially supported a radical mechanism; now interpreted as evidence for the essential role of FMN N5 in acid-base catalysis. rsc.orgmdpi.comnih.gov |

Chorismate Synthase

Chorismate synthase (CS) performs the seventh step in the shikimate pathway, catalyzing the conversion of 5-enolpyruvylshikimate 3-phosphate (EPSP) to chorismate. nih.gov This reaction is a 1,4-anti-elimination that, while not a net redox reaction, has an absolute requirement for a reduced FMN cofactor. nih.gov

The role of the reduced FMN has been a subject of extensive study, with a proposed mechanism involving an initial electron transfer from the flavin to the substrate to facilitate the cleavage of the C-O phosphate (B84403) bond. nih.gov Crucial evidence supporting this radical mechanism comes from studies using this compound. When the native FMN cofactor is replaced with this compound, chorismate synthase is rendered inactive. nih.gov This lack of activity strongly suggests that a single-electron transfer event, which is disfavored by the 5-deaza analogue, is essential for catalysis. nih.gov The N5 position of the flavin is considered essential for the catalytic chemistry, and its replacement with a C-H group prevents the necessary electronic transactions required for the reaction to proceed. nih.gov

| Enzyme System | Cofactor Analogue | Activity | Mechanistic Implication |

| Chorismate Synthase | This compound | Inactive | Provides strong evidence for a radical mechanism involving single-electron transfer from the FMN cofactor to the substrate. nih.gov |

UDP-galactopyranose Mutase

Mechanistic investigations have explored the role of the reduced flavin in this unique isomerization. Studies using cofactor analogues have been pivotal. When UGM is reconstituted with 5-deaza-FAD, the enzyme is catalytically inactive. nih.govnih.gov In contrast, reconstitution with 1-deaza-FAD results in a comparable activity to the native enzyme. nih.gov Because 5-deaza-FAD is restricted to net two-electron processes and is a poor one-electron donor, its inability to support catalysis provides compelling evidence for a radical mechanism involving a single-electron transfer step. nih.gov The proposed mechanism involves a one-electron transfer from the reduced FAD to an oxocarbenium intermediate, forming a hexose (B10828440) radical and a flavin semiquinone, which is a step that 5-deaza-FAD cannot facilitate. nih.gov

| Enzyme System | Cofactor Analogue | Activity | Mechanistic Implication |

| UDP-galactopyranose Mutase | 5-Deaza-FAD | Inactive | Supports a radical mechanism involving single-electron transfer, as 5-deazaflavin is restricted to two-electron processes. nih.govnih.gov |

Photoreceptor Proteins

LOV (Light, Oxygen, Voltage) Domains (e.g., LOV2 from Avena sativa)

LOV domains are blue-light sensing modules found in a variety of photoreceptor proteins, such as plant phototropins, that regulate processes like phototropism and chloroplast movement. nih.gov These domains non-covalently bind an FMN chromophore. Light absorption triggers a photocycle that culminates in the formation of a covalent adduct between a conserved cysteine residue and the C4a atom of the FMN isoalloxazine ring. nih.gov

The LOV2 domain from oat (Avena sativa) phototropin 1 (AsLOV2) is a canonical model system for studying LOV domain function. rsc.org While one study reported that this compound was not incorporated into the AsLOV2 apoprotein under their specific conditions, nih.gov other research has successfully reconstituted the AsLOV2 domain with this compound. rsc.orgrsc.org This reconstitution significantly alters the photochemical properties of the protein. Upon blue light illumination, the this compound-containing AsLOV2 forms a thermodynamically stable photoadduct. rsc.orgrsc.org Unlike the native protein, where the adduct reverts to the dark state spontaneously, the this compound adduct is exceptionally stable in the dark. rsc.org This stability transforms the system from a transient light sensor into a robust, bistable photoswitch. rsc.orgrsc.org

Mechanisms of Photoadduct Formation and Photoswitching

In AsLOV2 reconstituted with this compound, illumination with blue light (around 402-405 nm) leads to the formation of a stable photoadduct. rsc.orgresearchgate.net Spectroscopic analysis shows a significant decrease in absorbance at ~402 nm and a slight increase around 334 nm, characteristic of adduct formation. rsc.org The structure of this adduct has been confirmed by NMR spectroscopy using ¹³C-labelled this compound, identifying a covalent bond between the cysteine thiol and the C4a position of the this compound cofactor. rsc.org

The dark-state recovery of this system is not thermodynamically driven as it is in the wild-type protein. rsc.org Instead, the dark state can be regenerated by illuminating the photoadduct with UV light (around 340 nm). rsc.orgrsc.org This ability to be switched between two stable states using different wavelengths of light makes the this compound-LOV2 system a functional photoswitch. The photocycle is robust and can be repeated multiple times without significant degradation. rsc.org Upon illumination, the dark state can be converted to the adduct state with approximately 90% efficiency, while UV illumination of the adduct can regenerate the dark state to about 70%. rsc.org This photoswitchable behavior offers potential applications in the field of optogenetics. rsc.org

| Property | Dark-Adapted State (this compound-LOV2) | Light-Adduct State (this compound-LOV2) |

| Absorption Max (Visible) | ~402 nm | Decreased absorbance at ~402 nm |

| Absorption Max (UV) | ~334 nm | Slightly increased absorbance at ~334 nm |

| Stability | Stable in dark | Thermodynamically stable in dark |

| Conversion | Switched to adduct state with blue light (~405 nm) | Switched to dark state with UV light (~340 nm) |

| Conversion Efficiency | ~90% to adduct state | ~70% regeneration of dark state |

Spectroscopic and Structural Characterization of 5 Deaza Fmn in Protein Complexes

Spectroscopic Techniques for Mechanistic Elucidation

A variety of spectroscopic techniques are employed to unravel the mechanistic details of 5-deaza-FMN within protein complexes. These methods provide insights into the structural changes of the cofactor and its environment upon light absorption and interaction with the protein.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Adduct Structure and Flavin Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for the definitive determination of adduct structures formed between this compound and protein residues. For instance, in the light-oxygen-voltage (LOV) 2 domain from Avena sativa (AsLOV2), reconstitution with this compound leads to the formation of a thermodynamically stable photoadduct upon illumination. uni-freiburg.de The structure of this adduct was confirmed through solution NMR experiments using ¹³C-labelled this compound isotopologues. uni-freiburg.de

Proton magnetic resonance has also been instrumental in establishing the structure of reduced deazaflavins as the 1,5-dihydrodeazaflavin. nih.gov Furthermore, NMR studies have demonstrated that the C-5 position of deazaflavins is the site of hydrogen transfer in redox reactions. nih.gov In studies of flavodoxin from Desulfovibrio vulgaris, ¹⁵N and ¹H-¹⁵N heteronuclear single-quantum coherence (HSQC) NMR spectroscopy revealed that upon binding of a riboflavin (B1680620) analog, the N5 position becomes more exposed and likely hydrogen-bonded to the solvent, while the hydrogen bond at the N3H appears stronger. nih.gov Such detailed information on the flavin environment is crucial for understanding the modulation of redox potentials.

Photochemically induced dynamic nuclear polarization (photo-CIDNP) spectroscopy, an NMR technique, has been used to detect the formation of short-lived this compound radicals, which are often difficult to observe with other methods. mdpi.com This provides evidence for radical-pair formation via an excited triplet state of the 5-deazaflavin. mdpi.com

| Technique | Protein System | Key Findings |

| ¹³C NMR Spectroscopy | AsLOV2 | Confirmed the structure of the stable photoadduct formed with this compound. uni-freiburg.de |

| Proton Magnetic Resonance | General Deazaflavins | Established the 1,5-dihydrodeazaflavin structure for the reduced form and identified C-5 as the hydrogen transfer site. nih.gov |

| ¹⁵N and ¹H-¹⁵N HSQC NMR | Desulfovibrio vulgaris Flavodoxin | Revealed changes in hydrogen bonding and solvent exposure at the N3 and N5 positions of the flavin ring upon cofactor analog binding. nih.gov |

| Photo-CIDNP Spectroscopy | 5-Deazariboflavin (B42581) Derivatives | Detected short-lived radical pairs, confirming a radical reaction pathway. mdpi.com |

UV/Visible Absorption Spectroscopy for Photochemical Changes and Binding Interactions

UV/Visible absorption spectroscopy is a fundamental tool for monitoring the photochemical changes and binding interactions of this compound in protein complexes. The binding of FMN and its analogs to proteins typically induces shifts in their absorption spectra. ias.ac.in

In the case of AsLOV2 reconstituted with this compound, illumination causes a decrease in the absorbance maxima at 375 nm, 402 nm, and 423 nm, while the maximum at 339 nm increases and shifts to 334 nm. uni-freiburg.de This spectral evolution is indicative of the reduction of the 5-deazaflavin's aromatic system due to the formation of a covalent adduct. uni-freiburg.de The process is photoreversible, with illumination near the UV absorbance maximum leading to a partial recovery of the dark-adapted state, demonstrating a robust photocycle. uni-freiburg.deresearchgate.net

The interaction between this compound and the protein environment, including hydrogen bonding and electrostatic interactions, significantly influences the UV/Vis absorption spectra. digitellinc.com These spectral shifts provide valuable information about the flavin's binding pocket and its ionization state. researchgate.net

| System | Observed Spectral Changes | Interpretation |

| 5-deazaFMN-LOV2 | Decrease in absorbance at 375, 402, and 423 nm; Increase and shift of the 339 nm peak to 334 nm upon illumination. uni-freiburg.de | Formation of a stable photoadduct. uni-freiburg.de |

| 5-deazaFMN-LOV2 | Photo-induced recovery of the dark-adapted state spectrum upon UV illumination. uni-freiburg.de | Photoreversible cleavage of the adduct. uni-freiburg.de |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a technique specifically designed to study materials with unpaired electrons, such as organic radicals and metal complexes. wikipedia.org While the 5-deazaflavin radical was historically considered too unstable to detect, a continuous-wave (cw) EPR spectrum attributed to a 5-deazaFAD radical was reported, albeit with a low signal-to-noise ratio. mdpi.com

EPR spectroscopy is particularly useful for investigating flavoproteins that stabilize a flavin semiquinone radical state. The appearance of a flavin radical during reduction can be identified by its characteristic spectral features. researchgate.net The technique operates by placing a sample in a strong magnetic field and irradiating it with microwaves, causing transitions between the electron spin states. youtube.com The resulting spectrum provides information about the electronic structure and environment of the unpaired electron.

Modern EPR techniques, including high-field, high-frequency measurements, offer increased spectral resolution and sensitivity, which can aid in the characterization of complex systems. wikipedia.org

Other Spectroscopic Methods (e.g., Resonance Raman, Fluorescence, Circular Dichroism)

A suite of other spectroscopic methods provides complementary information on the structure and environment of this compound in protein complexes.

Resonance Raman (RR) Spectroscopy: This technique enhances the Raman signals of vibrational modes that are coupled to an electronic transition. youtube.com By tuning the excitation laser wavelength to match an absorption band of the 5-deazaflavin chromophore, RR spectroscopy can selectively probe the vibrational structure of the cofactor, providing insights into its bonding and interactions within the protein active site. nih.gov

Fluorescence Spectroscopy: The intrinsic fluorescence of flavins is sensitive to their environment. mdpi.com The fluorescence of protein-bound FMN can have a significantly longer lifetime compared to the free cofactor. researchgate.net Changes in the fluorescence emission spectra and lifetime of this compound upon binding to an apoenzyme can be used to study binding affinity and conformational changes. nih.gov

Structural Biology Approaches

Reconstitution of Apoenzymes with this compound Analogs

A fundamental approach in studying flavoenzymes is the removal of the native cofactor to produce an apoenzyme, which can then be reconstituted with a synthetic analog like this compound. nih.gov This technique allows for the systematic investigation of the role of specific parts of the cofactor in catalysis and protein interaction.

The reconstitution of apoenzymes with this compound has been successfully applied to a variety of flavoproteins, including flavodoxins and light-oxygen-voltage (LOV) domains. uni-freiburg.denih.gov The binding of the 5-deaza analog to the apoenzyme can be monitored by various spectroscopic techniques, such as UV/Visible absorption and fluorescence spectroscopy, which often show characteristic spectral changes upon complex formation. nih.gov

This approach not only facilitates the elucidation of enzyme mechanisms but also holds potential for creating semi-synthetic enzymes with altered or enhanced functionalities. nih.gov The properties of the reconstituted protein, such as its redox potential and photochemical reactivity, can be significantly different from the native enzyme, providing valuable insights into the principles of flavoenzyme catalysis. nih.gov

X-ray Crystallography for Active Site and Cofactor-Protein Interactions

X-ray crystallography provides atomic-level details of the three-dimensional structure of protein-ligand complexes, offering unparalleled insights into the interactions that govern binding and catalysis. While extensive crystallographic data exists for enzymes bound to the natural cofactor FMN, structural information for proteins complexed with this compound is less common. However, studies on enzymes like chorismate synthase have utilized this compound to elucidate mechanistic details, and a comparison with the native structures reveals key aspects of cofactor-protein interactions.

Chorismate synthase, the final enzyme in the shikimate pathway, catalyzes the conversion of 5-enolpyruvylshikimate-3-phosphate (EPSP) to chorismate, a reaction that requires the presence of a reduced flavin cofactor despite no net redox change. wikipedia.org The crystal structures of chorismate synthase from various organisms, such as Streptococcus pneumoniae and Helicobacter pylori, have been determined in the presence of FMN and the substrate EPSP. nih.govnih.gov These structures reveal a novel β-α-β sandwich fold and a unique FMN-binding site formed by highly conserved regions, including several flexible loops that cluster around the bound cofactor. nih.govkek.jp

Although a crystal structure of chorismate synthase with this compound is not publicly available in the Protein Data Bank (PDB), spectroscopic studies have confirmed that this compound does bind to the enzyme. The binding of this compound to chorismate synthase in the presence of EPSP induces changes in the UV/Visible absorbance spectrum, indicating a direct interaction within the active site. researchgate.net Specifically, a decrease in absorbance at 352 nm is observed upon titration with EPSP. researchgate.net

To understand the potential interactions of this compound within an active site, we can analyze the detailed interactions of the native FMN cofactor in chorismate synthase, as revealed by X-ray crystallography. These interactions provide a model for how the 5-deaza analogue would be positioned and the key residues it would likely interact with.

In the active site of Streptococcus pneumoniae chorismate synthase (PDB ID: 1QX0), the FMN cofactor is held in place by a network of hydrogen bonds and van der Waals interactions. nih.gov The isoalloxazine ring of FMN is positioned deep within the active site, with the ribityl phosphate (B84403) tail extending towards the surface.

The following interactive data table summarizes the key amino acid residues of Streptococcus pneumoniae chorismate synthase that interact with the FMN cofactor. These interactions are critical for the proper positioning of the flavin and for catalysis. It is highly probable that this compound would engage in a similar set of interactions, with the primary difference being the substitution at the N5 position.

Interactive Data Table: FMN Interactions in Streptococcus pneumoniae Chorismate Synthase Active Site (PDB: 1QX0)

| Interacting Residue | Atom(s) on Residue | Atom(s) on FMN | Interaction Type | Distance (Å) |

| Gly63 | Main Chain N | O2 | Hydrogen Bond | 2.9 |

| Gly64 | Main Chain N | N1 | Hydrogen Bond | 3.1 |

| Ser90 | Side Chain OG | N1 | Hydrogen Bond | 2.8 |

| Ser90 | Side Chain OG | O2 | Hydrogen Bond | 3.0 |

| Arg93 | Side Chain NH1 | O4 | Hydrogen Bond | 2.8 |

| His106 | Side Chain NE2 | N5 | Hydrogen Bond | 3.2 |

| Ser139 | Side Chain OG | O2' (Ribityl) | Hydrogen Bond | 2.7 |

| Arg231 | Side Chain NH2 | Phosphate O1P | Hydrogen Bond | 2.6 |

| Arg231 | Side Chain NH1 | Phosphate O2P | Hydrogen Bond | 2.9 |

| Gly256 | Main Chain N | Phosphate O3P | Hydrogen Bond | 2.8 |

This data is derived from the analysis of the crystal structure of chorismate synthase with its native FMN cofactor and serves as a model for the potential interactions with this compound.

The replacement of the nitrogen atom at position 5 with a carbon atom in this compound alters the electronic properties of the isoalloxazine ring system. This change is significant because the N5 atom is directly involved in the proposed catalytic mechanism of many flavoenzymes, often acting as a hydride or electron acceptor/donor. researchgate.net In the case of chorismate synthase, the interaction between His106 and the N5 of FMN is thought to be crucial for protonating the reduced flavin. nih.gov The substitution to a C5 in this compound would disrupt this specific hydrogen bond and alter the redox potential, thereby providing a means to test the mechanistic importance of the N5 position.

Redox and Photochemical Properties of 5 Deaza Flavins in Enzymatic Contexts

Electrochemical Potentials and Two-Electron Transfer Nature

The redox chemistry of 5-deazaflavins, including 5-deaza-FMN, is characterized by a more negative redox potential and a commitment to a two-electron transfer mechanism. Unlike native flavins, which can readily form stable one-electron reduced semiquinone radicals, 5-deazaflavins function as obligate two-electron and hydride ion acceptors. nih.govresearchgate.net This property makes them functionally analogous to nicotinamide (B372718) coenzymes (NAD(P)H). researchgate.net

The standard redox potential (E'₀) for deazariboflavin, a close analog of this compound, has been determined to be approximately -0.273 V at pH 7.0 versus the standard hydrogen electrode. wikipedia.org Another study involving the enzyme NAD(P)H:(flavin) oxidoreductase implied a redox potential of -0.310 V for the deazariboflavin/dihydrodeazariboflavin couple, which is considerably lower than that of typical isoalloxazines. rsc.org This low redox potential is a defining feature of 5-deazaflavins and influences their reactivity in biological systems. researchgate.net

Mixtures of oxidized and reduced deazaflavins have been shown to undergo a rapid two-electron disproportionation, further evidencing their nature as two-electron carriers. nih.gov The C-5 position is the definitive site for hydrogen transfer during redox reactions involving 5-deazaflavins. nih.gov

| Compound | Redox Couple | E'₀ (V) at pH 7.0 (vs. SHE) | Reference |

|---|---|---|---|

| Deazariboflavin | Oxidized/Reduced | -0.273 ± 0.003 | wikipedia.org |

| Deazariboflavin | Deazariboflavin/Dihydrodeazariboflavin | ~ -0.310 | rsc.org |

Stability and Reactivity of Reduced 5-Deaza-Flavin Forms (e.g., 1,5-dihydrodeazaflavin)

The reduced form of 5-deazaflavin, 1,5-dihydro-5-deazaflavin, exhibits notable stability towards autoxidation. Studies have shown that 1,5-dihydrodeazaflavins prepared by sodium borohydride (B1222165) reduction are relatively stable to air oxidation, with a half-life of approximately 40 hours at 22°C. nih.gov This is in stark contrast to the rapid autoxidation of reduced native flavins.

Despite its stability in the presence of molecular oxygen, 1,5-dihydrodeazaflavin is a potent reductant and is rapidly oxidized by a variety of other electron acceptors. These include riboflavin (B1680620), phenazine (B1670421) methosulfate, methylene (B1212753) blue, and dichlorophenolindophenol. nih.gov The pKₐ of dihydrodeazariboflavin, a key determinant of its reactivity and protonation state, has been determined to be 7.00. wikipedia.org When reconstituted into certain enzymes, such as D-amino acid oxidase, the reduced deaza-FAD is not reoxidized by oxygen but can be rapidly oxidized by the imino acid product of the enzymatic reaction. rsc.org

| Property | Value/Observation | Compound | Reference |

|---|---|---|---|

| Half-life to Autoxidation | ~ 40 hours at 22°C | 1,5-Dihydrodeazaflavins | nih.gov |

| pKₐ | 7.00 ± 0.05 | Dihydrodeazariboflavin | wikipedia.org |

| Reactivity | Rapidly oxidized by various electron acceptors | 1,5-Dihydrodeazaflavins | nih.gov |

Photochemical Reactivity and Application in Biophotonic Systems

The unique photochemical properties of 5-deazaflavins have led to their use in the study and engineering of biophotonic systems. Their low reduction potential makes them particularly suitable for reductive chemistry in photocatalysis. nih.gov

A significant application of 5-deazaflavins is as antenna chromophores in DNA photolyases, enzymes that repair UV-induced DNA damage using light energy. nih.gov For instance, 8-hydroxy-5-deazariboflavin (8-HDF) serves as a light-harvesting cofactor in certain photolyases. nih.gov The use of synthetic flavins, including deazaflavins, opens up the possibility of tuning the activity spectra of these enzymes to different wavelengths of light.

Furthermore, this compound has been successfully used as a photoswitch when incorporated into the Light-Oxygen-Voltage (LOV) domain of Avena sativa phototropin 1 (AsLOV2). Upon illumination, a stable adduct is formed, and the dark state can be recovered through photo-induction. The quantum yield for the adduct formation in 5-deazaFMN-LOV2 was determined to be 0.09. rsc.org The triplet quantum yield of 5-deazariboflavin (B42581) has been reported to be 0.64, indicating efficient formation of the triplet excited state which is crucial for many photochemical reactions.

| Property/Application | Value/System | Compound | Reference |

|---|---|---|---|

| Quantum Yield of Adduct Formation | 0.09 | This compound in AsLOV2 | rsc.org |

| Triplet Quantum Yield | 0.64 | 5-Deazariboflavin | |

| Application | Antenna Chromophore | 8-Hydroxy-5-deazariboflavin in DNA Photolyase | nih.gov |

| Application | Photoswitch | This compound in AsLOV2 | rsc.org |

Biosynthesis of Natural 5 Deazaflavins and Analog Development

Known Biosynthesis Pathways of Natural 5-Deazaflavins (e.g., Coenzyme F0, F420)

The biosynthesis of 5-deazaflavins is a complex, multi-step process that begins with precursors from primary metabolism and culminates in the formation of the functional coenzyme F420. The pathway can be broadly divided into two major stages: the formation of the deazaflavin core structure, known as coenzyme F0 (F0), and its subsequent modification to coenzyme F420.

Formation of Coenzyme F0:

The synthesis of the F0 chromophore is the defining step of the 5-deazaflavin pathway. It involves the condensation of two key precursors: 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and L-tyrosine. nih.govacs.org This reaction is catalyzed by a unique enzyme known as F0 synthase. nih.govacs.org This enzyme system is a radical S-adenosylmethionine (SAM) enzyme. nih.gov

In actinobacteria, F0 synthase is a large, single polypeptide (termed FbiC), whereas in archaea and cyanobacteria, it is composed of two separate subunits, CofG and CofH. nih.govwikipedia.org The reaction is unprecedented in that it is proposed to utilize two 5'-deoxyadenosyl radicals, generated from two molecules of SAM, to complete the formation of the F0 core. nih.gov

Conversion of Coenzyme F0 to Coenzyme F420:

Once F0 is synthesized, it undergoes a series of enzymatic modifications to become the mature coenzyme F420. This "tailing" process adds a phospholactyl-glutamyl side chain, which is essential for its function.

The key steps are as follows:

Phospho-L-lactate Transfer: The enzyme 2-phospho-L-lactate transferase (known as FbiA in bacteria or CofD in archaea) catalyzes the transfer of a 2-phospho-L-lactate group to F0. wikipedia.org This reaction forms the intermediate Coenzyme F420-0. wikipedia.org

Glutamylation: A bifunctional enzyme, FbiB, is responsible for the sequential addition of glutamate (B1630785) residues. wikipedia.org The N-terminal domain of FbiB acts as a Coenzyme F420-0:L-glutamate ligase, adding the first glutamate to F420-0 to produce Coenzyme F420-1. wikipedia.org

Polyglutamylation: The C-terminal domain of FbiB then functions as a Coenzyme F420-1:gamma-L-glutamate ligase, adding subsequent glutamate residues to form the final polyglutamylated tail of Coenzyme F420-n (where 'n' can vary). wikipedia.org

The following table summarizes the key enzymes involved in the biosynthesis of Coenzyme F0 and F420.

| Enzyme/Complex | Gene Name (Bacteria/Archaea) | Function | Precursor(s) | Product |

| F0 Synthase | FbiC / CofG & CofH | Formation of the 5-deazaflavin core | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, L-tyrosine, SAM | Coenzyme F0 (F0) |

| 2-phospho-L-lactate transferase | FbiA / CofD | Adds the phospho-L-lactate moiety | F0, 2-phospho-L-lactate | Coenzyme F420-0 |

| Coenzyme F420-0:L-glutamate ligase | FbiB (N-terminal) | Adds the first glutamate residue | Coenzyme F420-0, L-glutamate | Coenzyme F420-1 |

| Coenzyme F420-1:gamma-L-glutamate ligase | FbiB (C-terminal) | Adds subsequent glutamate residues | Coenzyme F420-1, L-glutamate | Coenzyme F420-n |

Comparison with Riboflavin (B1680620) Biosynthesis Pathways

While 5-deazaflavins are structurally analogous to riboflavin, their biosynthetic pathways diverge significantly after a common intermediate.

The biosynthesis of riboflavin (Vitamin B2) starts from guanosine (B1672433) triphosphate (GTP) and ribulose 5-phosphate. frontiersin.orgresearchgate.net A series of enzymatic reactions converts these precursors into 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5'-phosphate (ArPP). frontiersin.org This intermediate, or its dephosphorylated form, is the crucial branch point between the two pathways.

Key Differences:

Second Precursor: For riboflavin synthesis, ArPP condenses with 3,4-dihydroxy-2-butanone 4-phosphate (DHBP), which is derived from ribulose 5-phosphate. frontiersin.org In contrast, for 5-deazaflavin synthesis, the pyrimidine (B1678525) intermediate condenses with L-tyrosine. nih.gov

Core Ring Formation: The condensation in riboflavin synthesis is catalyzed by lumazine (B192210) synthase, leading to the formation of 6,7-dimethyl-8-ribityllumazine. frontiersin.org The final step involves riboflavin synthase, which dismutates two molecules of the lumazine to form one molecule of riboflavin. In the 5-deazaflavin pathway, the F0 synthase complex catalyzes an oxidative coupling to form the tricyclic pyrimido[4,5-b]quinoline system. acs.org

Atom Source: The xylene ring of riboflavin is formed from the carbons of DHBP. The corresponding benzene (B151609) ring of the 5-deazaflavin core originates from the phenyl group of tyrosine.

The table below provides a comparative overview of the two pathways.

| Feature | 5-Deazaflavin (F0) Biosynthesis | Riboflavin Biosynthesis |

| Primary Precursors | GTP, Ribulose 5-phosphate, L-tyrosine | GTP, Ribulose 5-phosphate |

| Key Branch Point Intermediate | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5'-phosphate (ArPP) |

| Second Condensation Substrate | L-tyrosine | 3,4-dihydroxy-2-butanone 4-phosphate (DHBP) |

| Key Condensation Enzyme | F0 Synthase (FbiC or CofG/H) | Lumazine Synthase |

| Final Ring System | Pyrimido[4,5-b]quinoline (Deaza-isoalloxazine) | Pteridine leading to Isoalloxazine |

Chemoenzymatic Production of 5-Deaza-FMN from Biosynthetic Precursors

The development of synthetic and semi-synthetic methods for producing 5-deazaflavin analogs like this compound is of significant interest for biochemical studies and biotechnological applications. Chemoenzymatic approaches, which combine chemical synthesis with enzymatic transformations, offer a powerful strategy for producing these compounds.

A primary route for the chemoenzymatic production of this compound starts with chemically synthesized 5-deazariboflavin (B42581), which is an analog of riboflavin. nih.gov This precursor can then be enzymatically phosphorylated to yield this compound.

The key enzymatic step involves a kinase that can recognize 5-deazariboflavin as a substrate. Riboflavin kinase, the enzyme that naturally phosphorylates riboflavin to FMN, has been shown to perform this conversion. mdpi.com Furthermore, FAD synthetase complexes, which contain both phosphorylating (riboflavin kinase) and adenylylating activities, can be used. nih.gov For example, a partially purified FAD synthetase complex from Brevibacterium ammoniagenes has been successfully used for the enzymatic synthesis of this compound from 5-deazariboflavin on a micromole scale. nih.gov

The process can be summarized as:

Chemical Synthesis: Production of the biosynthetic precursor analog, 5-deazariboflavin, through multi-step organic synthesis. acs.org

Enzymatic Phosphorylation: Use of a suitable kinase (e.g., riboflavin kinase or an FAD synthetase complex) to transfer a phosphate (B84403) group from a donor like ATP to the ribityl side chain of 5-deazariboflavin, yielding this compound. nih.govmdpi.com

This chemoenzymatic strategy leverages the efficiency and specificity of enzymes to perform the final phosphorylation step, avoiding challenges associated with chemical phosphorylation, such as the need for protecting groups and the potential for isomeric impurities. acs.org An engineered riboflavin kinase has also been utilized to produce F0-5′-phosphate (F0P), a phosphorylated precursor of F420, demonstrating the potential for creating novel deazaflavin analogs through this approach. mdpi.com

Q & A

Basic: What experimental methodologies are most effective for characterizing the structural and functional role of 5-Deaza-FMN in enzymatic systems?

Methodological Answer:

To investigate this compound’s role, combine spectroscopic techniques (UV-Vis absorption to monitor redox states , fluorescence spectroscopy for binding affinity ) with kinetic assays (stopped-flow methods for reaction intermediates ). Structural insights require X-ray crystallography or cryo-EM to resolve active-site interactions . Validate findings using site-directed mutagenesis to isolate FMN-dependent vs. This compound-dependent enzymatic activity .

Basic: How can researchers design controlled experiments to compare the redox properties of this compound with native FMN?

Methodological Answer:

Use cyclic voltammetry under standardized conditions (pH 7.4, 25°C) to measure redox potentials . Pair with electron paramagnetic resonance (EPR) to detect radical intermediates . Control variables: buffer composition, oxygen levels (anaerobic chambers for anaerobic enzymes ). Compare data with computational models (DFT calculations for redox potential predictions ).

Advanced: How should researchers resolve contradictions in reported redox potentials of this compound across studies?

Methodological Answer:

Contradictions often arise from methodological variability (e.g., buffer ionic strength, reference electrodes). Conduct a meta-analysis of existing data, categorizing studies by experimental conditions . Reproduce conflicting results in a controlled lab setting, using triplicate measurements and standardized protocols . Apply multivariate regression to identify confounding variables (e.g., temperature, solvent purity) . Publish a comparative dataset with raw measurements for transparency .

Advanced: What strategies optimize the synthesis and purification of this compound for reproducible biochemical assays?

Methodological Answer:

Follow HPLC-based purification (C18 reverse-phase column, isocratic elution with ammonium acetate buffer ). Confirm purity via high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR . For reproducibility, document solvent batches, column temperatures, and lyophilization conditions . Share protocols via open-access repositories to address batch-to-batch variability .

Advanced: How can mechanistic studies distinguish between electron-transfer and proton-coupled electron-transfer pathways in this compound-dependent enzymes?

Methodological Answer:

Use isotope-labeling experiments (deuterated solvents or substrates) to track proton movement . Pair with time-resolved spectroscopy (nanosecond laser flash photolysis) to decouple electron/proton transfer kinetics . Validate with pH-dependent kinetic profiling and compare to computational simulations (MD/QM-MM models) .

Advanced: What statistical frameworks are appropriate for validating this compound’s role in multi-substrate enzymatic systems?

Methodological Answer:

Apply global kinetic analysis (e.g., King-Altman or Bayesian methods) to disentangle substrate binding order and rate-limiting steps . Use principal component analysis (PCA) to cluster enzymatic activity datasets across varying this compound concentrations . Cross-validate with knockout models (CRISPR-edited enzymes lacking FMN-binding domains) .

Advanced: How can researchers design long-term stability studies for this compound in aqueous vs. non-aqueous environments?

Methodological Answer:

Conduct accelerated degradation studies (40–60°C, variable humidity) with periodic sampling . Monitor degradation products via LC-MS/MS and quantify stability using Arrhenius equation modeling . Compare with native FMN under identical conditions. For non-aqueous systems (e.g., lipid membranes), use fluorescence quenching assays to track structural integrity .

Advanced: What interdisciplinary approaches are critical for exploring this compound’s applications in synthetic biology?

Methodological Answer:

Combine enzyme engineering (directed evolution for this compound incorporation ) with metabolic flux analysis to assess pathway efficiency . Collaborate with computational biologists to design genetic circuits responsive to this compound redox states . Validate in vivo using multi-omics (transcriptomics/proteomics) to monitor host-cell stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.